molecular formula C20H15FN4O B11279504 2-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide

2-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide

Cat. No.: B11279504
M. Wt: 346.4 g/mol
InChI Key: CYWOOJLHRVQQKO-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The presence of the imidazo[1,2-a]pyridine moiety in this compound makes it a significant candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often include the use of solvents such as chloroform (CHCl3) and reagents like bromine (Br2) and iodine (I2) for halogenation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidizing agents.

    Reduction: Hydrogen gas (H2) and catalysts like palladium on carbon (Pd/C).

    Substitution: Bromine (Br2) and iodine (I2) in solvents like chloroform (CHCl3).

Major Products

The major products formed from these reactions include various halogenated derivatives of the imidazo[1,2-a]pyridine moiety, which exhibit significant biological activity .

Scientific Research Applications

2-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an agonist for human Resolvin D1 Receptor DRV1, which plays a role in pro-resolving functions . This interaction helps in modulating inflammatory responses and promoting the resolution of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide stands out due to its unique combination of the imidazo[1,2-a]pyridine scaffold with a fluorinated benzamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15FN4O

Molecular Weight

346.4 g/mol

IUPAC Name

2-fluoro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H15FN4O/c1-13-10-11-25-12-18(24-20(25)22-13)14-6-8-15(9-7-14)23-19(26)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,23,26)

InChI Key

CYWOOJLHRVQQKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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